4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide
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Overview
Description
4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide is a complex organic compound with a unique structure that includes a methoxy group, a trichloroethyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-methoxybenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate, which is then reacted with tetrahydro-2-furanylmethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems could also be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide include:
- 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-cyclohexylamino-ethyl)-benzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19Cl3N2O3 |
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Molecular Weight |
381.7 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H19Cl3N2O3/c1-22-11-6-4-10(5-7-11)13(21)20-14(15(16,17)18)19-9-12-3-2-8-23-12/h4-7,12,14,19H,2-3,8-9H2,1H3,(H,20,21) |
InChI Key |
UTFWYWCXRCOFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2CCCO2 |
Origin of Product |
United States |
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